molecular formula C7H17O3PS B1596113 Diethyl ((ethylthio)methyl)phosphonate CAS No. 54091-78-0

Diethyl ((ethylthio)methyl)phosphonate

Cat. No.: B1596113
CAS No.: 54091-78-0
M. Wt: 212.25 g/mol
InChI Key: FTTKKJQNGIJGOC-UHFFFAOYSA-N
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Description

Diethyl ((ethylthio)methyl)phosphonate is a useful research compound. Its molecular formula is C7H17O3PS and its molecular weight is 212.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140826. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticorrosion Properties

Diethyl ((ethylthio)methyl)phosphonate derivatives, such as Diethyl(phenyl(phenylamino)methyl)phosphonate, have been investigated for their anticorrosion properties. These compounds were found to be effective corrosion inhibitors for XC48 carbon steel in a hydrochloric acid medium. Studies using Atomic Force Microscopy and Molecular Dynamics Simulation methods confirmed their successful performance in corrosion inhibition, with adsorption energies indicating efficient surface interactions (Moumeni et al., 2020).

Antimicrobial Activity

Substituted diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates synthesized via a green process have shown promising antimicrobial activity. These compounds were produced using SnO2 nanoparticles as catalysts and displayed good activity against various microorganisms when compared to standard treatments (Sarva et al., 2022).

Corrosion Inhibition in Industrial Processes

In the context of industrial applications, certain α-aminophosphonates derived from this compound demonstrated significant inhibition of mild steel corrosion in hydrochloric acid solutions. These compounds, such as diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate, showed high inhibition efficiencies and were found to act as mixed-type inhibitors. Theoretical studies using Density Functional Theory supported the experimental findings (Gupta et al., 2017).

Synthesis of Phosphonate Derivatives

Various studies have been conducted on the synthesis and structural characterization of this compound derivatives. These studies focus on the preparation of different compounds with potential biological activities, including enzyme inhibition and antiviral properties. The synthesis techniques often involve reactions with carbonyl compounds, amines, and dialkyl phosphite units (Ouahrouch et al., 2014).

Flame-Retardant Properties

Diethyl vinyl phosphonate, a related compound, has been studied for its flame-retardant effects in copolymers with various materials such as styrene and methyl methacrylate. These copolymers containing phosphorus showed enhanced flame retardancy compared to their homopolymer counterparts, indicating the potential of phosphonate derivatives in fire safety applications (Banks et al., 1994).

Mechanism of Action

Target of Action

Diethyl ((ethylthio)methyl)phosphonate, also known as Diethyl (ethylthiomethyl)phosphonate, is primarily used as a reactant in the synthesis of various substances . It has been identified to have a specific target organ toxicity on the respiratory system . It is also known to interact with enzymes like Diacylglycerol acyltransferase/mycolyltransferase Ag85C and Cholinesterase .

Mode of Action

It is known to be used as a reactant in the synthesis of various substances, including (+)-minfiensine via organocatalytic diels-alder/amine cyclization and 6-exo-dig radical cyclization .

Biochemical Pathways

This compound is involved in the synthesis of various biochemical compounds. It is used in the preparation of spiro and fused N,O-heterocyclic phosphonate esters, which have antibacterial and antifungal properties . It is also used in the preparation of spiro-substituted pyrimidine phosphonate esters, which have antitumor properties .

Pharmacokinetics

It is known that the compound is rapidly absorbed and excreted, with the majority of the applied dose recovered in urine within 24 hours .

Result of Action

The result of the action of this compound largely depends on the specific reactions it is involved in. For instance, when used in the synthesis of spiro and fused N,O-heterocyclic phosphonate esters, the resulting compounds have shown antibacterial and antifungal properties . Similarly, when used in the synthesis of spiro-substituted pyrimidine phosphonate esters, the resulting compounds have shown antitumor properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area . It is also advised to store it in a well-ventilated place and keep the container tightly closed .

Properties

IUPAC Name

1-[ethoxy(ethylsulfanylmethyl)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17O3PS/c1-4-9-11(8,10-5-2)7-12-6-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTKKJQNGIJGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CSCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202428
Record name Diethyl ((ethylthio)methyl)phosphonate
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Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54091-78-0
Record name Diethyl P-[(ethylthio)methyl]phosphonate
Source CAS Common Chemistry
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Record name Diethyl ((ethylthio)methyl)phosphonate
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Record name 54091-78-0
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Record name Diethyl ((ethylthio)methyl)phosphonate
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Record name Diethyl [(ethylthio)methyl]phosphonate
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Record name Diethyl ((ethylthio)methyl)phosphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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